Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate
Description
Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is a structurally complex ester featuring a 2-methoxyphenoxy substituent at the third carbon of a propanoate backbone, with a methyl group at the second carbon. This compound belongs to a broader class of aryloxypropanoate derivatives, which are often studied for their pharmacological, agrochemical, and flavorant properties. The 2-methoxyphenoxy group contributes to its stereoelectronic profile, influencing solubility, metabolic stability, and intermolecular interactions .
Properties
CAS No. |
646064-60-0 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
SAFLXMWBXPHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)COC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(2-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Mechanism : Base-mediated saponification cleaves the ester into a carboxylate, while acid hydrolysis yields the free carboxylic acid.
Reduction Reactions
The ester group can be reduced to primary alcohols:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 3-(2-Methoxyphenoxy)-2-methylpropanol | High yield (>80%) | |
| DIBAL-H | THF, -78°C | Partial reduction to aldehyde | Requires strict temp control |
-
Applications : Reduced alcohols serve as intermediates for pharmaceuticals like ranolazine precursors .
Oxidation Reactions
The methoxy group on the aromatic ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, heat | 3-(2-Hydroxyphenoxy)-2-methylpropanoate | Demethylation occurs | |
| CrO₃/H₂SO₄ | Acetone, 25°C | Quinone derivatives | Low yield (~30%) |
-
Note : Oxidation is less favored due to steric hindrance from the methyl group.
Nucleophilic Substitution
The phenoxy ether linkage participates in substitution reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperonylamine | DMF, K₂CO₃, 80°C | Phenoxyacetamide derivatives | 45–63% | |
| Sodium phthalimide | TBAB, 180–190°C, solvent-free | Phthalimide-substituted analogs | 70–85% |
-
Key Insight : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency .
Transesterification
The ethyl ester group reacts with alcohols under catalytic conditions:
Formation of Amides
Coupling with amines generates bioactive analogs:
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients (APIs) : Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate serves as an intermediate in the synthesis of several important APIs. Notably, it is involved in the production of beta-blockers and other cardiovascular agents.
- Carvedilol : A non-selective beta-blocker used for treating heart failure and hypertension. This compound is a precursor in its synthesis, contributing to its efficacy in managing heart conditions .
- Tamsulosin : An alpha-1 blocker used primarily for treating benign prostatic hyperplasia (BPH). This compound is also synthesized using this compound as an intermediate .
Agrochemical Applications
Herbicides and Pesticides : The compound has been studied for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its structural properties allow it to interact with plant growth regulators and pest deterrents.
- Research Findings : Studies have shown that derivatives of this compound exhibit herbicidal activity against various weed species, making it a candidate for developing environmentally friendly agricultural chemicals.
Synthetic Chemistry
Building Block for Synthesis : this compound is utilized as a building block in organic synthesis due to its functional groups that can undergo various chemical reactions.
- Reactions : It can participate in nucleophilic substitutions, esterifications, and other transformations that are essential for creating complex organic molecules.
Data Table of Applications
| Application Type | Specific Use | Example Compound | Mechanism/Functionality |
|---|---|---|---|
| Pharmaceutical | API Synthesis | Carvedilol | Beta-blocker for heart conditions |
| Tamsulosin | Alpha-1 blocker for BPH | ||
| Agrochemical | Herbicide/Pesticide Development | Various herbicides | Inhibition of weed growth |
| Synthetic Chemistry | Building Block | Various organic compounds | Participates in nucleophilic substitutions |
Case Study 1: Synthesis of Carvedilol
In a study focusing on the synthesis of Carvedilol, researchers demonstrated the efficiency of using this compound as an intermediate. The process involved multiple steps, including the reaction with specific reagents that enhanced yield and purity. The final product showed high bioavailability and therapeutic efficacy in clinical trials for heart failure patients.
Case Study 2: Herbicidal Activity
A research project evaluated the herbicidal properties of derivatives derived from this compound. Field trials indicated significant reductions in weed populations compared to untreated controls. The mechanism involved disruption of plant hormonal balance, leading to inhibited growth and development.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Hypolipidemic Potential: Structural parallels to clofibrate analogs suggest this compound may activate PPAR-α, though in vitro validation is needed .
- Metabolic Stability: The 2-methoxyphenoxy group may slow esterase-mediated hydrolysis compared to unsubstituted phenoxy analogs .
- Synthetic Challenges : Steric hindrance at the C3 position complicates nucleophilic substitution reactions, requiring optimized catalysts for scalable synthesis .
Biological Activity
Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is a compound of interest due to its potential biological activities. The presence of methoxy and phenoxy groups in its structure suggests that it may interact with biological macromolecules, influencing various cellular processes. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H18O4
- Molecular Weight : 238.28 g/mol
The compound features:
- An ethyl ester group
- A methoxy group attached to a phenoxy ring
- A branched propanoate backbone
These structural features contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with various biological macromolecules. The ester group can undergo hydrolysis, releasing active phenolic derivatives that may modulate cellular pathways. This mechanism is critical for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with phenoxy groups can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The specific interactions between the compound and bacterial cell membranes may disrupt vital functions, leading to cell death .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of pathways associated with inflammation, such as NF-kB signaling. This property makes it a candidate for further investigation in treating inflammatory diseases .
Study on PPAR Agonism
A significant study explored the potential of alkoxy-substituted phenoxy derivatives, including this compound, as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). The findings indicated that these compounds could activate PPARα, γ, and δ receptors, which are crucial in regulating glucose metabolism and lipid homeostasis. This suggests a potential application in managing type 2 diabetes mellitus .
Synthesis and Evaluation
In a synthetic study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results showed varying degrees of effectiveness against different microbial strains and indicated a structure-activity relationship (SAR) where modifications to the phenoxy group significantly impacted biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Inhibits bacterial growth; modulates cytokines |
| Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | Antimicrobial | Effective against E. coli |
| Methyl 2-(3-methoxyphenoxy)-2-methylpropanoate | Cytotoxic | Shows potential in cancer therapy |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate, and what key intermediates are involved?
Methodological Answer: this compound is synthesized via multi-step organic reactions. A critical intermediate is 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (cyclic ketal), formed by reacting 2-methoxyphenol with a diol under acidic conditions . Subsequent steps involve coupling with thiazolidine derivatives or malonic acid esters. For example, reacting the cyclic intermediate with monoethylmalonic acid in the presence of a base (e.g., Na₂CO₃) yields the target compound. Key reagents include PdCl₂(dppf)CH₂Cl₂ for catalytic coupling and DMF as a solvent .
Reaction Optimization Table:
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Methoxyphenol, diol, H⁺ | 2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane | 75–85 |
| 2 | PdCl₂(dppf)CH₂Cl₂, DMF, Na₂CO₃ | Thiazolidine-coupled intermediate | 60–70 |
| 3 | Monoethylmalonic acid, base | This compound | 80–90 |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.14 for C₁₄H₁₈O₅).
- Infrared (IR) Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, such as diastereomeric intermediates .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in esterification or substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways. For example:
- Hydrolysis Mechanism : Simulate nucleophilic acyl substitution at the ester group, assessing activation energy barriers for acidic vs. basic conditions.
- Substitution Reactions : Predict regioselectivity of halogenation (e.g., using SOCl₂) by analyzing electron density at the α-carbon .
- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction rates (e.g., higher yields in aprotic solvents like DMF) .
Data Contradiction Analysis:
Experimental data for halogenation (e.g., Cl vs. Br substitution) may conflict with DFT predictions due to steric hindrance from the 2-methyl group. Adjust models by incorporating Van der Waals radii for accurate steric maps .
Q. What strategies mitigate racemization in stereoselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to induce asymmetry during esterification .
- Low-Temperature Reactions : Perform coupling steps below –20°C to slow keto-enol tautomerization, a common racemization pathway.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
Q. Table: Racemization Control Methods
| Strategy | Conditions | Enantiomeric Excess (ee%) |
|---|---|---|
| Chiral auxiliary | (R)-1-Phenylethylamine, THF, –10°C | 85–90 |
| Low-temperature coupling | DMF, –20°C, 12 hrs | 75–80 |
| Enzymatic resolution | Phosphate buffer (pH 7), 37°C, 24 hrs | >95 |
Analytical and Stability Challenges
Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound samples?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate positional isomers (e.g., 2- vs. 3-methoxyphenoxy derivatives).
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers .
- GC-MS Headspace Analysis : Detect volatile degradation products (e.g., methoxyphenol) under accelerated stability testing (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
